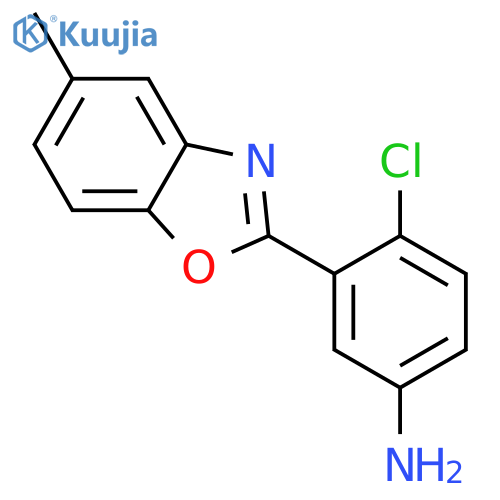Cas no 190436-96-5 (4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline)

190436-96-5 structure
商品名:4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline
- [4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine
- 4-Chloro-3-(5-methylbenzo[d]oxazol-2-yl)aniline
- CCG-106239
- SR-01000430181
- 4-Chloro-3-(5-methyl-2-benzoxazolyl)benzenamine
- CBMicro_015278
- AG-205/33147046
- Cambridge id 5249971
- 657-478-4
- 4-Chloro-3-(5-methylbenzo[d]oxazol-2-yl)benzenamine
- 4-chloro-3-(5-methylbenzoxazol-2-yl)phenylamine
- 4-Chloro-3-(5-methyl-benzooxazol-2-yl)-phenylamine
- 2-(5-amino-2-chlorophenyl)-5-methylbenzooxazole
- BBL002746
- BIM-0015338.P001
- CS-0313663
- SR-01000430181-1
- STK051014
- EU-0000821
- FIGIRGARTKWPOJ-UHFFFAOYSA-N
- AKOS000288993
- VS-01202
- DB-195526
- 190436-96-5
- SCHEMBL2491850
-
- インチ: InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3
- InChIKey: FIGIRGARTKWPOJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 258.0559907Da
- どういたいしつりょう: 258.0559907Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 52.1Ų
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C386903-50mg |
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |
190436-96-5 | 50mg |
$ 210.00 | 2022-06-06 | ||
| A2B Chem LLC | AJ03427-10mg |
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
190436-96-5 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| TRC | C386903-100mg |
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |
190436-96-5 | 100mg |
$ 320.00 | 2022-06-06 | ||
| A2B Chem LLC | AJ03427-50mg |
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
190436-96-5 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AJ03427-100mg |
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
190436-96-5 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| TRC | C386903-10mg |
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline |
190436-96-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| A2B Chem LLC | AJ03427-20mg |
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
190436-96-5 | 95% | 20mg |
$237.00 | 2024-04-20 |
4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
190436-96-5 (4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
